Cas no 402-00-6 (N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide)
N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- 3'-nitro-5'-(trifluoromethyl)acetanilide
- N-[3-nitro-5-(trifluoromethyl)phenyl]acetamide
- N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide
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- Inchi: 1S/C9H7F3N2O3/c1-5(15)13-7-2-6(9(10,11)12)3-8(4-7)14(16)17/h2-4H,1H3,(H,13,15)
- InChI Key: OKSDKZMXOQPZOU-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=C(C=1)NC(C)=O)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 314
- XLogP3: 1.8
- Topological Polar Surface Area: 74.9
N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013006391-1g |
3'-Nitro-5'-(trifluoromethyl)acetanilide |
402-00-6 | 97% | 1g |
$1490.00 | 2023-09-02 |
N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide
N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide (CAS No. 402-00-6): A Comprehensive Overview
N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide (CAS No. 402-00-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted acetamide derivative features a trifluoromethyl group, which enhances its biological activity and makes it a valuable intermediate in synthetic chemistry. The compound's unique structure contributes to its diverse applications, particularly in the development of novel therapeutic agents and crop protection solutions.
The molecular formula of N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide is C9H7F3N2O3, with a molecular weight of 248.16 g/mol. Its chemical structure consists of an acetamide moiety attached to a phenyl ring substituted with both nitro and trifluoromethyl groups at the 3 and 5 positions, respectively. This specific arrangement of functional groups is crucial for its reactivity and interaction with biological targets.
Recent trends in medicinal chemistry have highlighted the importance of fluorinated compounds like N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide, as the presence of fluorine atoms often improves metabolic stability and membrane permeability. Researchers frequently search for "fluorinated drug intermediates" or "nitro aromatic compounds in medicine," reflecting the growing interest in such molecules for drug discovery programs.
In pharmaceutical applications, N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide serves as a key building block for the synthesis of various bioactive molecules. The compound's nitro group can be readily reduced to an amino group, allowing for further derivatization, while the trifluoromethyl group enhances lipophilicity—a property highly valued in CNS drug development. Current research explores its potential in creating novel anti-inflammatory agents and enzyme inhibitors, addressing common search queries like "new anti-inflammatory drug candidates 2024."
The agrochemical industry also benefits from N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide as an intermediate for crop protection chemicals. With increasing global focus on sustainable agriculture, there's rising demand for "next-generation pesticide intermediates" that offer higher efficacy with lower environmental impact. The compound's structural features make it suitable for developing herbicides and fungicides that target specific plant pathogens while minimizing effects on non-target organisms.
From a synthetic chemistry perspective, N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide presents interesting challenges and opportunities. The electron-withdrawing nature of both the nitro and trifluoromethyl groups influences the reactivity of the aromatic ring, making it valuable for studying electrophilic aromatic substitution reactions. Chemistry professionals often search for "directing effects in substituted benzene rings" or "synthesis of multi-substituted aromatics," topics where this compound serves as an excellent case study.
Quality control of N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide typically involves analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound generally appears as a light yellow to beige crystalline powder with high purity standards (>98%) for research applications. These specifications align with the pharmaceutical industry's stringent requirements for chemical intermediates, responding to common queries about "analytical methods for nitroaromatics."
Market dynamics for N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide reflect broader trends in fine chemicals and pharmaceutical intermediates. With the growing emphasis on precision medicine and targeted therapies, demand for specialized building blocks like this compound continues to rise. Industry reports frequently cite increasing investment in "fluorine-containing pharmaceuticals," a category where this molecule holds significant potential.
Environmental and safety considerations for handling N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide follow standard laboratory protocols for nitroaromatic compounds. Proper storage conditions (typically room temperature in a dry environment) and personal protective equipment are recommended, addressing common workplace safety searches like "handling aromatic amides safely." The compound's stability profile makes it suitable for standard chemical storage and transportation procedures.
Future research directions for N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide may explore its potential in material science applications, particularly in the development of specialty polymers or organic electronic materials. The compound's unique electronic properties, stemming from its electron-deficient aromatic system, could make it valuable for creating novel conductive materials or molecular sensors—topics generating increasing interest in materials science forums.
In conclusion, N-[3-Nitro-5-(trifluoromethyl)phenyl]acetamide (CAS No. 402-00-6) represents a versatile chemical intermediate with significant potential across multiple scientific disciplines. Its combination of nitro and trifluoromethyl substituents on an acetamide framework creates unique reactivity patterns that continue to attract research attention. As scientific inquiry into fluorinated compounds and nitroaromatics expands, this molecule will likely play an increasingly important role in advancing both pharmaceutical and material science innovations.
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